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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice
parameters of Lead(ll) bromide (PbBrz). The document details the crystallographic information
at ambient and high pressures, presents a detailed methodology for its experimental
determination via X-ray diffraction, and summarizes key quantitative data in a structured
format.

Introduction to Lead(ll) Bromide Crystal Structure

Lead(ll) bromide (PbBr2) is an inorganic compound that, at standard conditions, exists as a
white crystalline solid. Its crystal structure is a key determinant of its physical and chemical
properties, which are of interest in various applications, including as a precursor for perovskite
solar cells and in acousto-optic devices.[1][2][3]

At ambient pressure and temperature, PbBr2 adopts an orthorhombic crystal structure.[2][4][5]
It is isomorphous with the mineral cotunnite (PbClz), meaning they share the same crystal
structure.[4][6] This structure is characterized by the space group Pnma (No. 62).[4][5] In this
arrangement, each lead ion (Pb2*) is coordinated by nine bromide ions (Br~).[4] The
coordination geometry is described as a distorted tricapped trigonal prism.[4] However, the Pb-
Br distances are not all equal; seven of these bonds are shorter, while two are significantly
longer, leading some to describe the coordination as (7+2).[4]
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Under high pressure, Lead(ll) bromide undergoes a series of phase transitions to different

crystal structures.[1] A predicted pressure-driven phase transition sequence is as follows:

0-52 GPa: Orthorhombic (Pnma)

52-80 GPa: Tetragonal (I4/mmm)

80-153.5 GPa: Orthorhombic (Cmca)

153.5-200 GPa: Orthorhombic (Immm)[1]

Quantitative Crystallographic Data

The crystallographic parameters for Lead(ll) bromide under various conditions are

summarized in the tables below.

Table 1: Crystal Structure and Lattice Parameters of PbBr2 at Ambient Pressure

Cryst Spac Form
Ao ad) bA) cd) @ BE  y() R
Syste  Grou Units ence
m p (2)

Orthor Pnma

hombi (No. 8.059 9.540 47319 90 90 90 4 [4]

C 62)

Orthor Pnma

hombi  (No. 4.74 8.13 9.88 90 90 90 4 [5]

c 62)

Note: Discrepancies in lattice parameter values and axis assignments can arise from different

experimental conditions and conventions in crystallographic reporting.

Table 2: Atomic Coordinates for PbBrz in the Pnma Space Group
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Wyckoff

Atom . X y z Reference
Position

Pb 4c 0.25000 0.23348 0.42251 [5]

Brl 4c 0.25000 0.00906 0.65618 [5]

Br2 4c 0.75000 0.85872 0.91377 [5]

Table 3: High-Pressure Crystal Structures and Lattice Parameters of PbBr2

Cryst Spac
Press | Ref
a e efer
ure a(d) b@A) c@A) a() B(C) v()
Syste  Grou ence
(GPa)
p
Tetrag 14/mm
60 3.999 3.999 10.686 90 90 90 [1]
onal m
Orthor
100 hombi Cmca 6.840 7.378 7.378 90 90 90 [1]
c
Orthor
200 hombi Immm  3.498 6.425 6.865 90 90 90 [1]

c

Experimental Protocol: Crystal Structure
Determination by X-ray Diffraction

The determination of the crystal structure of Lead(ll) bromide is primarily achieved through
single-crystal or powder X-ray diffraction (XRD). The following protocol outlines the key steps in
this process.

3.1. Sample Preparation: Synthesis and Crystal Growth

o Synthesis: Lead(ll) bromide can be synthesized by reacting a soluble lead(ll) salt, such as
lead(ll) nitrate (Pb(NO3)2), with a bromide salt, like sodium bromide (NaBr), in an aqueous
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solution. The low solubility of PbBrz in cold water causes it to precipitate out.[4]

o Crystal Growth: For single-crystal XRD, high-quality crystals are essential. This can be
achieved by methods such as:

o Slow Evaporation: Dissolving the synthesized PbBr2 powder in boiling water (where it is
more soluble) and allowing the solution to cool and evaporate slowly.[4]

o Bridgman Method: Growing crystals from the melt in a Bridgman furnace, which can
produce large single crystals suitable for various characterizations.

3.2. Data Collection: Single-Crystal X-ray Diffraction

o Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is
selected under a microscope for its sharp edges and lack of visible defects. It is then
mounted on a goniometer head.

o Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer.
The instrument consists of an X-ray source (e.g., Mo or Cu Ka radiation), a goniometer for
precise crystal rotation, and a detector.

o Data Acquisition: The crystal is cooled (often to ~100 K) to reduce thermal vibrations of the
atoms. It is then rotated in the X-ray beam, and a series of diffraction patterns are collected
at different orientations. Each pattern consists of a set of diffraction spots of varying
intensities.

3.3. Data Processing and Structure Solution

o Data Reduction: The raw diffraction images are processed to determine the position and
intensity of each reflection. Corrections are applied for factors like background noise and
absorption.

» Unit Cell Determination: The positions of the diffraction spots are used to determine the
dimensions and angles of the unit cell (the lattice parameters).

e Space Group Determination: Systematic absences in the diffraction pattern (reflections that
are predicted but not observed) are used to identify the crystal's space group.
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e Structure Solution: The "phase problem™ is solved using computational methods (e.g., direct
methods or Patterson synthesis) to generate an initial electron density map.

o Structure Refinement: The positions of the atoms from the initial model are adjusted to best
fit the experimental diffraction data. This iterative process minimizes the difference between
the observed and calculated structure factors, resulting in a final, accurate crystal structure.

3.4. Powder X-ray Diffraction

For powder XRD, a polycrystalline sample is used. The diffracted X-rays form a pattern of
concentric cones, which are detected as a 1D plot of intensity versus diffraction angle (26). This
pattern is a fingerprint of the crystal structure and can be used for phase identification by
comparison to databases or for structure refinement using methods like Rietveld refinement.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination
and the hierarchical relationship of crystallographic data.
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Figure 1: Experimental workflow for crystal structure determination.
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Figure 2: Hierarchy of crystallographic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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